Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

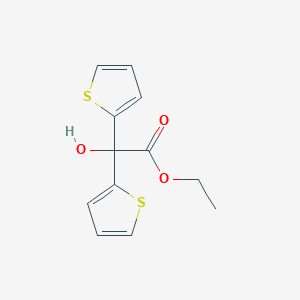

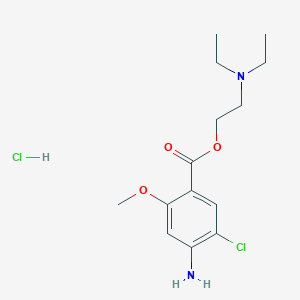

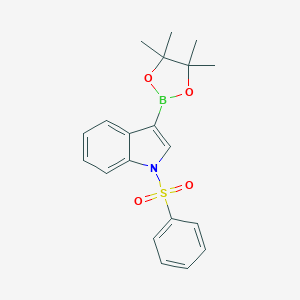

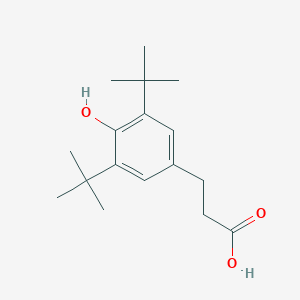

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . It has a molecular formula of C12H12O3S2 and a molecular weight of 268.35188 .

Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate can be achieved from 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE . In one example, a stirred solution of oxo-thiophen-2-yl-acetic acid ethyl ester was combined with thiophen-2-yl-magnesium bromide in dry diethyl ether at -60℃ under an atmosphere of nitrogen .Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate consists of a five-membered thiophene ring with a sulfur atom, attached to an ethyl ester group . The InChI key is UPTVHSCRWQCIOS-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has a melting point of 53-56 °C and a boiling point of 146-146.5 °C (Press: 2 Torr) . Its density is predicted to be 1.347±0.06 g/cm3 . The compound should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have been used by a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate a potential candidate for such applications.

Organic Semiconductors

Thiophene-mediated molecules, including Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have a prominent role in the advancement of organic semiconductors . This opens up possibilities for its use in the electronics industry.

Organic Field-Effect Transistors (OFETs)

The compound can also be used in the fabrication of organic field-effect transistors (OFETs) . This is due to the unique properties of thiophene-based molecules.

Organic Light-Emitting Diodes (OLEDs)

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate can be used in the fabrication of organic light-emitting diodes (OLEDs) . This is because thiophene-based molecules are known to exhibit properties suitable for OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate could potentially be used in the development of new drugs.

Chemosensors

Thiazolo[3,2-a]pyrimidine derivatives, which can be synthesized from thiophene-based compounds like Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have been used as chemosensors for various metal ions . This makes the compound a potential candidate for the design of new chemosensors.

Synthetic Preparations

Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . This suggests its potential use in a wide range of chemical synthesis processes.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-3-7-16-9)10-6-4-8-17-10/h3-8,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTVHSCRWQCIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CS1)(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508122 |

Source

|

| Record name | Ethyl hydroxydi(thiophen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate | |

CAS RN |

28569-88-2 |

Source

|

| Record name | Ethyl hydroxydi(thiophen-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)